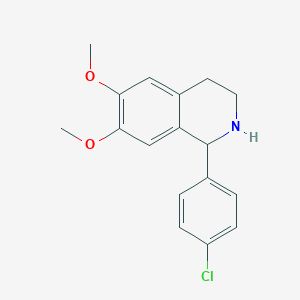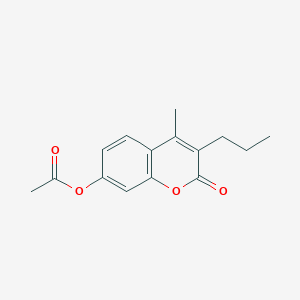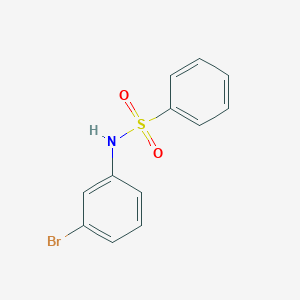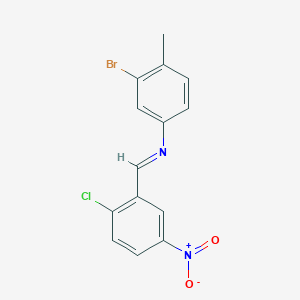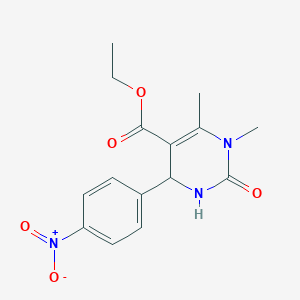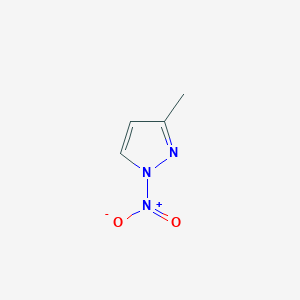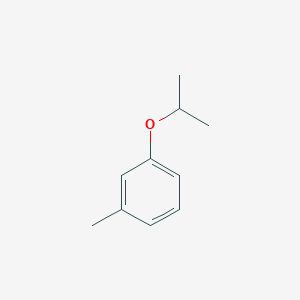
1-Methyl-3-(propan-2-yloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(propan-2-yloxy)benzene is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 . This compound is used extensively in scientific research and finds applications in diverse fields like pharmaceuticals, materials science, and organic synthesis.
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-(propan-2-yloxy)benzene consists of a benzene ring with a methyl group (CH3) and a propan-2-yloxy group (CH(CH3)CH2O-) attached to it . The exact 3D structure can be determined using computational methods or experimental techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
1-Methyl-3-(propan-2-yloxy)benzene has a predicted density of 0.9310 g/cm3 and a predicted boiling point of 196.5 °C . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Molecular Structure Analysis
Research by Jan et al. (2013) on a related compound, 3-(prop-2-yn-1-yloxy)phthalonitrile, involved studying the molecular structure, focusing on the coplanarity of atoms and interactions within the crystal structure. This research can provide insights into the structural aspects of 1-Methyl-3-(propan-2-yloxy)benzene, which may have implications for its properties and applications in scientific research (Jan et al., 2013).Spectroscopic Studies and Molecular Aggregation Matwijczuk et al. (2016) conducted spectroscopic studies on compounds similar to 1-Methyl-3-(propan-2-yloxy)benzene. They analyzed how different solvents affect molecular aggregation, which could be relevant for understanding the behavior of 1-Methyl-3-(propan-2-yloxy)benzene in various environments (Matwijczuk et al., 2016).
Computational Studies and Crystal Structures
Nycz et al. (2011) performed X-ray structures and computational studies on cathinones, providing valuable data on the geometry and electronic properties of similar molecular structures. This research could help in the computational modeling and understanding of 1-Methyl-3-(propan-2-yloxy)benzene (Nycz et al., 2011).Synthesis and Biological Evaluation A study by Batool et al. (2014) on the synthesis of (prop-2-ynyloxy)benzene derivatives, including biological evaluations such as antibacterial and antiurease activities, highlights potential applications in biomedicine for compounds structurally similar to 1-Methyl-3-(propan-2-yloxy)benzene (Batool et al., 2014).
Catalysis in Organic Synthesis
Alvarez et al. (2007) explored the use of vanadium complexes in the catalytic oxidation of isosafrol, an intermediate in drug synthesis. This could indicate potential catalytic applications for 1-Methyl-3-(propan-2-yloxy)benzene in similar chemical reactions (Alvarez et al., 2007).Electrochemical Properties and Applications
Research by Sakamoto et al. (2003) on the electrochemical properties of benzene derivatives with ferrocenyl groups can provide insights into the electrochemical behavior of 1-Methyl-3-(propan-2-yloxy)benzene, potentially leading to applications in electronic devices or sensors (Sakamoto et al., 2003).Chemical Synthesis and Optimization A study by Dong et al. (2017) on alkoxycarbonylation of alkenes, utilizing advanced catalyst systems, may provide a framework for understanding how 1-Methyl-3-(propan-2-yloxy)benzene could be synthesized or used in similar reactions (Dong et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
1-methyl-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLKLSRFTPNXMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499020 |
Source


|
| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(propan-2-yloxy)benzene | |
CAS RN |
19177-04-9 |
Source


|
| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


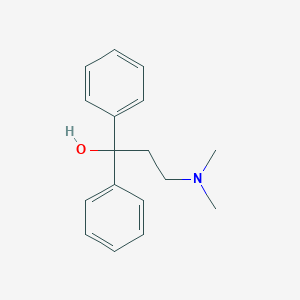
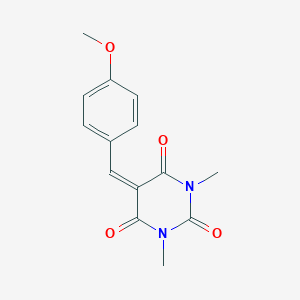
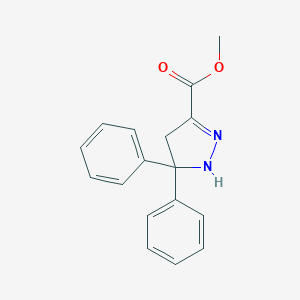
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
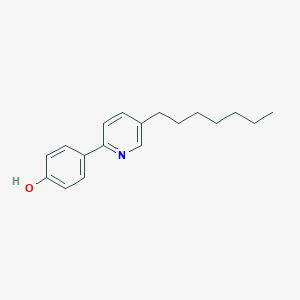
![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
